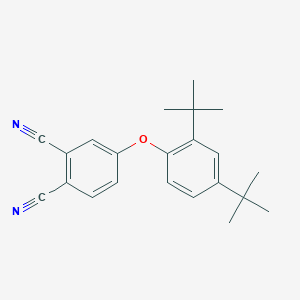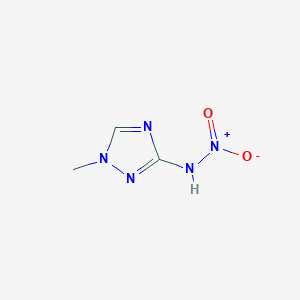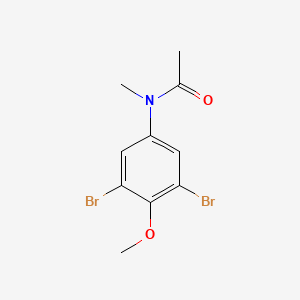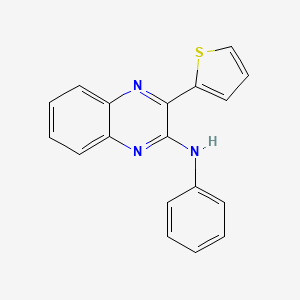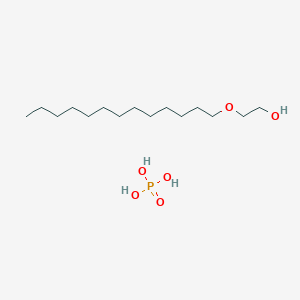
Phosphoric acid;2-tridecoxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid;2-tridecoxyethanol is a compound that combines the properties of phosphoric acid and 2-tridecoxyethanol. Phosphoric acid is a colorless, odorless phosphorus-containing inorganic acid with the chemical formula H₃PO₄ . It is commonly used in various industrial applications, including fertilizers, food additives, and cleaning agents. 2-Tridecoxyethanol is an organic compound that belongs to the class of alcohols and is known for its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2-tridecoxyethanol typically involves the esterification of phosphoric acid with 2-tridecoxyethanol. This reaction can be carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid;2-tridecoxyethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives and oxidized alcohol products.
Reduction: Reduction reactions may involve the conversion of the ester group back to the corresponding alcohol and phosphoric acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid and oxidized alcohols, while reduction may produce the original alcohol and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid;2-tridecoxyethanol has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and other industrial products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of phosphoric acid;2-tridecoxyethanol involves its ability to interact with various molecular targets and pathways. As a surfactant, it can reduce surface tension and enhance the solubility of hydrophobic compounds. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The specific molecular targets and pathways involved depend on the application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid;2-tridecoxyethanol can be compared with other similar compounds, such as:
Phosphoric acid;2-ethoxyethanol: Another ester of phosphoric acid with a shorter alkoxy chain, which may have different surfactant properties and applications.
Phosphoric acid;2-butoxyethanol: Similar in structure but with a different alkoxy group, leading to variations in chemical reactivity and industrial uses.
Phosphoric acid;2-decoxyethanol: A compound with a similar structure but a different alkoxy chain length, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific alkoxy chain length and resulting properties, making it suitable for particular applications in various fields .
Eigenschaften
CAS-Nummer |
848592-69-8 |
|---|---|
Molekularformel |
C15H35O6P |
Molekulargewicht |
342.41 g/mol |
IUPAC-Name |
phosphoric acid;2-tridecoxyethanol |
InChI |
InChI=1S/C15H32O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16;1-5(2,3)4/h16H,2-15H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
USXJUDXDRJFVRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCO.OP(=O)(O)O |
Verwandte CAS-Nummern |
9046-01-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



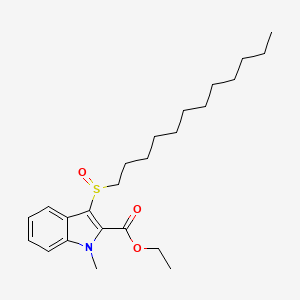
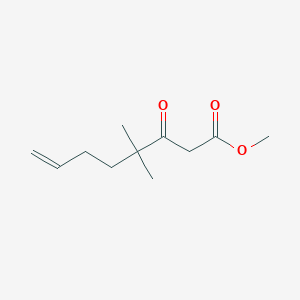
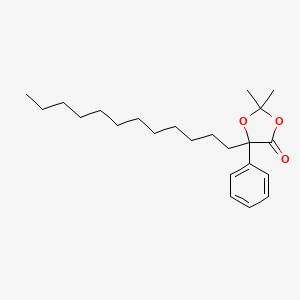

![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)

![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
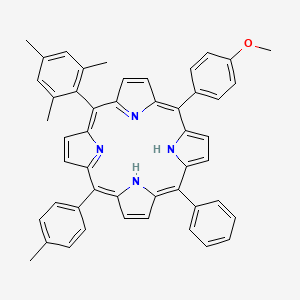
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
